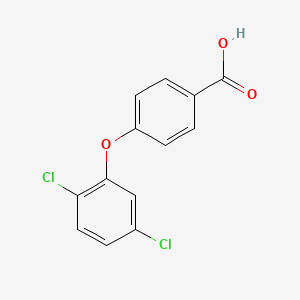

4-(2,5-Dichlorophenoxy)benzoic acid

Description

Propriétés

IUPAC Name |

4-(2,5-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-3-6-11(15)12(7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGNBOAPUFISKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,5-Dichlorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,5-dichlorophenoxy)benzoic acid. The information is curated for professionals in research and development, with a focus on detailed experimental protocols, data presentation, and workflow visualization.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide and a phenol.[1][2] In this specific synthesis, 2,5-dichlorophenol is reacted with a 4-halobenzoic acid, typically 4-iodobenzoic acid or 4-bromobenzoic acid, in the presence of a copper catalyst and a base. The reaction is generally carried out in a high-boiling polar solvent.[1] An alternative approach involves the use of a 4-halobenzoate ester followed by hydrolysis to yield the final carboxylic acid.

The synthesis of this compound can be conceptualized as a two-step process if starting from a 4-halobenzoate ester, or a one-pot reaction followed by workup if starting from a 4-halobenzoic acid. The following diagram illustrates the general workflow for the Ullmann condensation approach.

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general procedures for Ullmann condensations.

Materials:

-

2,5-Dichlorophenol

-

4-Iodobenzoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dichlorophenol (1.0 eq), 4-iodobenzoic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide to the flask.

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude product.

-

Stir the acidic mixture for 30 minutes.

-

Collect the precipitate by vacuum filtration and wash with water.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

Characterization

| Property | Expected Value/Characteristic |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₈Cl₂O₃ |

| Molecular Weight | 283.11 g/mol |

| Melting Point | Expected to be a crystalline solid with a distinct melting point, likely in the range of 150-200°C. |

| ¹H NMR | Aromatic protons expected in the range of δ 6.8-8.2 ppm. The spectrum would show characteristic splitting patterns for the di- and tri-substituted benzene rings. The carboxylic acid proton would appear as a broad singlet at δ 10-13 ppm. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid would be observed downfield, typically > δ 165 ppm. |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹. C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹. C-O-C (ether) stretches around 1200-1250 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric). C-Cl stretches in the aromatic region around 1000-1100 cm⁻¹. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z 282, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). |

Biological Activity

There is limited publicly available information on the biological activity and signaling pathways of this compound. However, its methyl ester, methyl 4-(2,5-dichlorophenoxy)benzoate, has been investigated for several biological activities.

-

Antimicrobial and Antifungal Properties: The methyl ester has been studied for its potential to interfere with microbial metabolic processes, suggesting possible antimicrobial and antifungal applications.[3]

-

Plant Growth Regulation: It may also function as a plant growth regulator by influencing hormonal pathways in plants.[3] This is consistent with the known herbicidal activity of other dichlorophenoxy derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D).[4][5]

Further research is required to elucidate the specific biological activities and any associated signaling pathways of this compound itself. The toxicological profile of related dichlorophenoxy compounds suggests that this class of molecules can have significant biological effects.[6][7][8][9][10]

Conclusion

This compound can be synthesized through the Ullmann condensation, a reliable method for the formation of diaryl ethers. While specific experimental characterization data is not widely published, its structural features suggest predictable spectroscopic and physical properties. The biological activity of its methyl ester indicates potential applications in agriculture and as an antimicrobial agent, warranting further investigation into the properties of the parent acid. This guide provides a foundational framework for researchers to approach the synthesis and characterization of this compound.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]

- 4. deq.mt.gov [deq.mt.gov]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. A Case of Severe 2,4-Dichlorophenoxyacetic Acid Poisoning Causing Diagnostic and Treatment Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms | Semantic Scholar [semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,5-Dichlorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-(2,5-Dichlorophenoxy)benzoic acid. Due to the limited availability of experimental data for this specific compound, this guide presents a combination of predicted values, data from structurally related analogs, and comprehensive experimental protocols for the determination of key physicochemical parameters. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and chemical synthesis.

Core Physicochemical Properties

Data from Structurally Related Compounds

To provide a frame of reference, the following table summarizes the physicochemical data for 2,5-Dichlorobenzoic acid, a key structural component of the target molecule, and other relevant analogs. It is crucial to note that these values are not of this compound itself but of related structures.

| Property | 2,5-Dichlorobenzoic acid | 3-Phenoxybenzoic acid | 4-Phenoxybenzoic acid | (2,4-Dichlorophenoxy)acetic Acid | Methyl 4-(2,5-dichlorophenoxy)benzoate |

| Molecular Formula | C₇H₄Cl₂O₂[1][2][3] | C₁₃H₁₀O₃[4][5] | C₁₃H₁₀O₃[6] | C₈H₆Cl₂O₃[7] | C₁₄H₁₀Cl₂O₃[8] |

| Molecular Weight | 191.01 g/mol [1][2][3] | 214.22 g/mol [4][5] | 214.22 g/mol [6] | 221.03 g/mol [7] | 297.1 g/mol [8] |

| Melting Point | 151-154 °C[2][3] | 147-149 °C[5] | 149-150 °C[4] | 140.5 °C[7] | Not available |

| Boiling Point | 301 °C[2][3] | Not available | Not available | Decomposes[7] | Not available |

| pKa | 2.51 (Predicted)[3] | 3.82 (Predicted)[9] | Not available | Not available | Not available |

| Water Solubility | < 0.1 g/100 mL at 19 °C[3] | 0.12 g/L (Predicted)[9] | Not available | 677 mg/L at 25 °C[7] | Not available |

| LogP | 2.8 (XLogP3)[1] | 3.13 (ChemAxon)[9] | 3.9 (XLogP3)[6] | 2.8 (XLogP3)[7] | 4.7 (XLogP3)[8] |

Note: The data presented are for structurally related compounds and should be used as estimations for this compound.

Experimental Protocols

For the accurate determination of the physicochemical properties of this compound, the following experimental protocols are recommended.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[10] It is a crucial indicator of purity.[11]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12] This assembly is then placed in a heating apparatus, such as a Mel-Temp apparatus or an oil bath.[13][14]

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[14]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[12]

-

Melting Point Range: The melting point is reported as the range between T1 and T2.[13] For a pure compound, this range is typically narrow (0.5-1°C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[15][16]

Methodology:

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[15] The ionic strength of the solution is kept constant using an electrolyte such as KCl.[15]

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.[15]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[17]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) represents the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.[18] It is a key indicator of a molecule's lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other for 24 hours.[19]

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to facilitate partitioning. The mixture is then left to stand until the two phases have completely separated.[19]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[19]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18] The LogP is the base-10 logarithm of P.[18]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Workflow for Physicochemical Characterization of a New Chemical Entity.

References

- 1. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]

- 4. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenoxybenzoic acid 98 3739-38-6 [sigmaaldrich.com]

- 6. 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]

- 9. Showing Compound 3-Phenoxybenzoic acid (FDB111667) - FooDB [foodb.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. google.com [google.com]

- 18. acdlabs.com [acdlabs.com]

- 19. agilent.com [agilent.com]

An In-depth Technical Guide to the Postulated Mechanisms of Action of 4-(2,5-Dichlorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 4-(2,5-Dichlorophenoxy)benzoic acid is limited in publicly available scientific literature. This guide, therefore, presents postulated mechanisms based on the well-documented activities of structurally analogous compounds, primarily the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and other phenoxybenzoic acid derivatives. The experimental protocols provided are representative assays for evaluating the described biological activities.

Introduction

This compound is a chemical entity belonging to the class of phenoxybenzoic acids. While specific research on this molecule is not extensively documented, its structural similarity to known bioactive compounds, particularly synthetic auxin herbicides and pharmacologically active phenoxybenzoic acid derivatives, allows for the formulation of several plausible mechanisms of action. This technical guide will explore these potential pathways, providing a framework for future research and drug development efforts. The primary hypothesized activities are as a synthetic auxin herbicide in plants and as a modulator of nuclear receptors and metabolic enzymes in other biological systems.

Postulated Herbicidal Mechanism of Action: Synthetic Auxin Activity

The most probable mechanism of action of this compound in plants is as a synthetic auxin, mirroring the activity of the widely used herbicide 2,4-D.[1][2][3] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways.[4] This leads to a persistent and overwhelming hormonal signal, causing uncontrolled and disorganized growth, which ultimately results in the death of susceptible (typically broadleaf) plants.[1][2]

The key steps in this proposed signaling pathway are:

-

Perception: The molecule is recognized and bound by auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box).[5]

-

Derepression of Transcription: The binding of the synthetic auxin to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[5]

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which then regulate the transcription of numerous auxin-responsive genes.

-

Physiological Response: The altered gene expression leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and uncontrolled cell division and elongation, ultimately leading to vascular tissue disruption and plant death.[4]

Signaling Pathway Diagram

Caption: Postulated synthetic auxin signaling pathway for this compound.

Potential Pharmacological Mechanisms of Action

Based on research into other phenoxybenzoic acid derivatives, this compound may possess activities in non-plant systems, including as a modulator of nuclear receptors and metabolic enzymes.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Several phenoxyacetic acid analogues have been identified as partial agonists of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[6][7][8] Agonism of PPARγ can lead to the regulation of target genes involved in these processes.

The proposed mechanism involves:

-

Ligand Binding: The molecule enters the cell and binds to the ligand-binding domain (LBD) of PPARγ.

-

Heterodimerization: The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARγ-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event recruits co-activators, leading to the transcription of genes involved in metabolic and inflammatory pathways.

Signaling Pathway Diagram

Caption: Postulated PPARγ agonist signaling pathway.

Glucokinase Activation

Some derivatives of 3-phenoxybenzoic acid have been found to activate glucokinase, a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose uptake, respectively. Activation of glucokinase could have therapeutic potential in the context of type 2 diabetes.

The proposed mechanism involves:

-

Allosteric Binding: The molecule binds to an allosteric site on the glucokinase enzyme.

-

Conformational Change: This binding induces a conformational change in the enzyme, increasing its affinity for glucose.

-

Increased Glycolysis: The enhanced glucokinase activity leads to an increased rate of glucose phosphorylation, the first step of glycolysis.

-

Metabolic Consequences: In pancreatic β-cells, this leads to increased ATP production and subsequent insulin secretion. In hepatocytes, it promotes glucose uptake and glycogen synthesis.

Quantitative Data

As previously stated, no specific quantitative data for this compound has been found in the literature. The following table presents hypothetical data ranges for illustrative purposes, based on the activities of related compounds.

| Parameter | Assay Type | Postulated Target | Illustrative Value Range | Reference Compound Example |

| EC50 | Auxin-induced root growth inhibition | Plant Auxin Receptors | 1 - 100 µM | 2,4-D |

| EC50 | PPARγ Transactivation Assay | Human PPARγ | 10 - 500 µM | (S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid |

| AC50 | Glucokinase Activity Assay | Human Glucokinase | 5 - 200 µM | Various synthetic activators |

Experimental Protocols

Detailed methodologies for key experiments to test the postulated mechanisms of action are provided below.

Auxin Activity Bioassay: Rice Root Inhibition Test[9]

This bioassay determines the auxin-like activity of a compound by measuring its inhibitory effect on root elongation in rice seedlings.

Experimental Workflow:

Caption: Workflow for the Rice Root Inhibition Bioassay.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in distilled water or a minimal salt solution. A vehicle control (e.g., 0.1% DMSO) must be included.

-

Seedling Preparation: Sterilize and germinate rice seeds (Oryza sativa) on moist filter paper in the dark for 48 hours.

-

Assay Setup: Line test tubes with blotting paper. Add the test solutions to saturate the blotting paper. Select seedlings with uniform root lengths and place them on the blotting paper in the tubes.

-

Incubation: Keep the test tubes in the dark at a constant temperature (e.g., 25°C) for 48 to 72 hours.

-

Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root to the nearest millimeter.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using a suitable regression analysis.

PPARγ Agonist Activity Assay: Luciferase Reporter Assay[10][11]

This cell-based assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene (luciferase).

Experimental Workflow:

Caption: Workflow for the PPARγ Luciferase Reporter Assay.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been stably transfected with a PPRE-driven luciferase reporter plasmid and a plasmid constitutively expressing human PPARγ.

-

Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) to each well and measure the resulting luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings (e.g., to cell viability if necessary). Plot the normalized luminescence against the logarithm of the compound concentration and determine the EC50 value.

Glucokinase Activity Assay (Fluorometric)[12][13][14]

This is a coupled enzyme assay that measures the activity of glucokinase by detecting the production of a fluorescent product.

Methodology:

-

Reagent Preparation: Prepare all assay components as per the manufacturer's instructions (e.g., Assay Genie's Glucokinase Activity Assay Kit, #BN01129). This typically includes a glucokinase assay buffer, a probe, a developer, an enzyme mix, and a substrate (glucose).

-

Sample Preparation: If testing on a purified enzyme, dilute the enzyme to the desired concentration in the assay buffer. If testing on cell lysates, prepare the lysates according to the kit protocol.

-

Reaction Setup: In a 96-well plate, add the sample (enzyme or lysate) and the test compound at various concentrations.

-

Reaction Initiation: Prepare a reaction mix containing the assay buffer, probe, developer, and substrate. Add the reaction mix to each well to initiate the reaction.

-

Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 20-30 minutes) at room temperature.

-

Data Analysis: Calculate the rate of the reaction (change in fluorescence over time) for each concentration of the test compound. Determine the concentration of the compound that produces 50% of the maximal activation (AC50).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong case can be made for its role as a synthetic auxin herbicide based on its structural similarity to 2,4-D. Furthermore, the broader literature on phenoxybenzoic acid derivatives suggests potential pharmacological activities, including PPARγ agonism and glucokinase activation, which warrant further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate these postulated mechanisms and to elucidate the true biological activity of this compound. Such studies will be crucial for determining its potential applications in agriculture, medicine, and other fields.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic roles of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 4-(2,5-Dichlorophenoxy)benzoic acid is limited in publicly available scientific literature. This document provides a comprehensive overview of the known activities of structurally related compounds to infer potential biological activities and guide future research. The primary comparators are its methyl ester, other chlorinated phenoxybenzoic acids, and the structurally similar herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Executive Summary

This compound is a halogenated aromatic carboxylic acid. While direct studies on this specific molecule are scarce, analysis of its structural analogues suggests potential biological activities in several key areas. Its methyl ester, this compound methyl ester, has been noted for its potential antimicrobial, antifungal, and plant growth regulatory properties[1]. Furthermore, the broader class of chlorinated phenoxy acids, most notably 2,4-D, are well-established as potent synthetic auxins used as herbicides[2][3]. This whitepaper will synthesize the available data on these related compounds to build a predictive profile for this compound, detailing potential mechanisms of action, quantitative data from analogue studies, and relevant experimental protocols.

Inferred Biological Activities and Mechanisms of Action

Based on the activities of closely related molecules, the potential biological activities of this compound can be categorized as follows:

Plant Growth Regulation (Herbicidal Activity)

The most well-documented activity for a structurally similar compound, 2,4-D, is its role as a synthetic auxin, leading to herbicidal effects in dicotyledonous plants[2][3].

Mechanism of Action: As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA)[4]. However, unlike IAA, it is not readily degraded by the plant, leading to its potent herbicidal effects[5]. The proposed mechanism involves the following steps:

-

Perception: 2,4-D binds to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex[5].

-

Derepression of Auxin-Responsive Genes: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.

-

Gene Activation: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.

-

Hormonal Imbalance and Uncontrolled Growth: The sustained activation of these genes leads to an overproduction of ethylene and abscisic acid (ABA), disrupting normal hormonal balance. This results in uncontrolled, unsustainable cell division and elongation, leading to tissue damage, epinasty (downward bending of leaves), and ultimately, plant death[5].

Given its structural similarity, it is plausible that this compound could exert a similar, albeit likely modulated, effect on plant hormonal pathways.

Antimicrobial and Antifungal Activity

Research indicates that the methyl ester of this compound possesses potential antimicrobial and antifungal properties[1]. The general mechanism for the antimicrobial action of benzoic acid and its derivatives is attributed to their ability to disrupt microbial metabolic processes. It is suggested that these compounds can interfere with the integrity of cell membranes and inhibit key enzymatic activities within the microbial cells.

Quantitative Data from Analogue Compounds

The following tables summarize quantitative data from studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a key structural analogue. This data provides a benchmark for potential toxicological and biological activity levels.

Table 1: Acute and Chronic Toxicity of 2,4-D in Rats

| Parameter | Species | Route | Value | Reference |

| Oral LD₅₀ | Rat | Oral | 600 - 800 mg/kg | [2][3] |

| Dermal LD₅₀ | Rabbit | Dermal | >2,000 mg/kg | [2] |

| NOAEL (2-year study) | Rat | Oral | 5 mg/kg/day | [6] |

| LOAEL (2-year study) | Rat | Oral | 75 mg/kg/day | [6] |

| NOAEL (13-week study) | Rat | Oral | 15 mg/kg/day | [7] |

| LOAEL (13-week study) | Rat | Oral | 100 mg/kg/day | [7] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound.

Protocol for a Plant Growth Regulation Bioassay

This protocol is adapted from standard methods for assessing herbicide effects[8][9][10][11].

-

Plant Species Selection: Select a sensitive dicot species (e.g., tomato, Solanum lycopersicum, or cress, Lepidium sativum) and a tolerant monocot species (e.g., corn, Zea mays, or wheat, Triticum aestivum).

-

Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in deionized water to achieve the desired test concentrations.

-

Experimental Setup:

-

Sow seeds in pots containing a standardized soil mix.

-

Allow plants to grow to a specific stage (e.g., 2-4 true leaves).

-

Apply the test solutions as a foliar spray until runoff is achieved. Include a negative control (water/solvent) and a positive control (e.g., 2,4-D).

-

-

Incubation: Maintain the plants in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).

-

Data Collection: At set time points (e.g., 3, 7, and 14 days post-application), assess the following parameters:

-

Visual injury score (e.g., on a scale of 0-100%, where 0 is no effect and 100 is plant death).

-

Plant height and shoot fresh/dry weight.

-

Observe for morphological changes such as epinasty, stem twisting, and chlorosis.

-

-

Data Analysis: Calculate the dose required to cause a 50% reduction in a measured parameter (e.g., ED₅₀ for biomass reduction).

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method[12][13][14][15][16].

-

Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Microorganism Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase. Adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).

-

Assay Setup:

-

In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

-

Perform a two-fold serial dilution of the test compound across the plate.

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (microorganism and broth, no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Data Reading: The MIC is defined as the lowest concentration of the compound that results in no visible growth (turbidity) in the well.

Visualizations: Signaling Pathways and Workflows

Synthetic Auxin Signaling Pathway

Caption: Synthetic auxin signaling pathway leading to herbicidal effects.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a strong inference can be made from its structural analogues. The compound likely possesses plant growth regulatory properties, potentially acting as a synthetic auxin similar to 2,4-D. Furthermore, based on its methyl ester, it may exhibit antimicrobial and antifungal activities.

Future research should focus on validating these inferred activities through direct experimentation. The protocols outlined in this whitepaper provide a clear roadmap for such investigations. Specifically, determining the ED₅₀ in various plant species and the MIC against a panel of pathogenic bacteria and fungi would provide the foundational data needed to understand the biological profile of this compound and its potential applications in agriculture or as a lead for drug development.

References

- 1. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]

- 2. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 4.7 2,4-D (020) (T)** [fao.org]

- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 9. caws.org.nz [caws.org.nz]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science | Cambridge Core [cambridge.org]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 16. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(2,5-dichlorophenoxy)benzoic acid represent a class of chemical compounds with significant potential across various scientific and industrial domains. These molecules, characterized by a dichlorophenoxy group attached to a benzoic acid scaffold, have demonstrated a range of biological activities, including herbicidal, antimicrobial, and potential therapeutic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, experimental protocols, and the elucidation of relevant signaling pathways. The structural similarity of these compounds to synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has driven much of the research into their effects on plant growth. However, emerging studies are beginning to uncover their potential in other areas, including cancer and inflammation research.

Synthesis of this compound and its Derivatives

The synthesis of the core structure, this compound, and its derivatives typically involves a multi-step process. While specific protocols vary depending on the desired final compound, a general synthetic strategy can be outlined.

General Synthesis Protocol:

A common route to synthesize the this compound core involves the reaction of a phenol with a substituted benzoic acid derivative. For instance, the synthesis can be achieved through the condensation of 2,5-dichlorophenol with a suitable 4-halobenzoic acid derivative in the presence of a base and a copper catalyst (Ullmann condensation). Subsequent modifications to the carboxylic acid group or the aromatic rings can then be performed to generate a library of derivatives.

Example Synthetic Route:

-

Esterification of 4-hydroxybenzoic acid: 4-hydroxybenzoic acid is first protected as an ester, for example, a methyl or ethyl ester, to prevent unwanted side reactions of the carboxylic acid group.

-

Ullmann Condensation: The resulting ester is then reacted with 2,5-dichlorobromobenzene in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like dimethylformamide (DMF).

-

Hydrolysis: The ester group of the resulting intermediate is hydrolyzed back to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield this compound.

Derivatives can be synthesized by starting with appropriately substituted phenols or benzoic acids, or by further chemical modification of the final product. For example, the carboxylic acid can be converted to amides, esters, or other functional groups using standard organic chemistry techniques.

Biological Activity and Quantitative Data

The biological activity of this compound derivatives has been explored in several contexts, most notably as herbicides and, more recently, for their potential as anticancer and anti-inflammatory agents.

Herbicidal Activity

Analogues of this compound, such as 2,4-D, are well-known synthetic auxins used as systemic herbicides to control broadleaf weeds. They mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth, which ultimately results in the death of the plant. The dichlorophenoxy moiety is crucial for this activity.

Anticancer Activity

Recent studies have begun to investigate the anticancer potential of various benzoic acid derivatives. While specific data for a wide range of this compound derivatives is still emerging, related compounds have shown promising results. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, and their potency is quantified by the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 (Lung Carcinoma) | MTT Assay | 239.88 | [1] |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Caco-2 (Colorectal Adenocarcinoma) | MTT Assay | >300 | [1] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | MTT Assay | 17.84 | [1] |

| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | MKN74 (Gastric Cancer) | MTT Assay | 137.38 | [2] |

| 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl | MKN74 (Gastric Cancer) | MTT Assay | 143.54 | [2] |

Note: The table includes data for structurally related benzoic acid derivatives to provide a comparative context due to the limited availability of specific data for this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is another area of active research. The mechanism often involves the inhibition of key inflammatory mediators. For instance, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β in a lipopolysaccharide (LPS)-induced rat model.[3]

| Compound/Derivative | Model | Key Findings | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Significant reduction of TNF-α and IL-1β | [3] |

| Benoxaprofen | Carrageenan-induced edema (rats) | Potent anti-inflammatory activity | [4] |

Experimental Protocols

Determination of IC50 using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Auxin Signaling in Plants

As analogues of synthetic auxins, these compounds are known to disrupt the normal hormonal signaling in plants. They bind to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates the expression of auxin-responsive genes, resulting in abnormal and uncontrolled growth.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway

Some benzoic acid derivatives have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in metabolism and inflammation.[5] Activation of PPARγ, in particular, has been linked to anti-inflammatory and insulin-sensitizing effects. While direct evidence for this compound derivatives is limited, the structural features of these compounds make PPARγ a plausible target. The binding of a ligand to PPARγ leads to the recruitment of co-activators and the regulation of target gene expression involved in lipid metabolism and inflammation.[6][7]

Apoptosis Induction in Cancer Cells

In the context of cancer, some dichlorophenoxyacetic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, 2,4-D has been found to induce apoptosis in pancreatic β-cells through a pathway involving oxidative stress and the activation of AMPKα signaling.[8] This leads to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile chemical scaffold with a diverse range of biological activities. While their role as herbicides is well-established, their potential as therapeutic agents, particularly in the fields of oncology and inflammation, is an exciting and rapidly developing area of research. The quantitative data presented in this guide, although preliminary for some applications, highlights the potential of these compounds. The provided experimental protocols offer a starting point for researchers to further investigate the biological effects of this chemical class.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as targeted therapies. The use of advanced techniques such as X-ray crystallography and computational modeling will be invaluable in understanding the molecular interactions that underpin their biological activity. As our understanding of the intricate cellular processes involved in disease progression deepens, the targeted modulation of these pathways by novel chemical entities like the this compound derivatives holds significant promise for the development of next-generation therapeutics.

References

- 1. preprints.org [preprints.org]

- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator–activated receptor γ (PPARγ) induces the gene expression of integrin αVβ5 to promote macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,5-Dichlorophenoxy)benzoic acid is a halogenated aromatic carboxylic acid. While not as extensively studied as its structural relatives, the phenoxyacetic acid herbicides, it serves as a key synthetic intermediate in the preparation of compounds with potential biological activities. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, chemical properties, and the biological activities of its derivatives. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, agrochemical development, and material science.

Introduction and Historical Context

The discovery and history of this compound are not well-documented in publicly available literature. Unlike the structurally related and historically significant phenoxyacetic acid herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which were developed during World War II, this compound does not have a prominent history as a commercialized product.[1][2][3] Its significance appears to lie primarily in its role as a chemical intermediate for the synthesis of more complex molecules, particularly its esters.

The broader class of phenoxyalkanoic acids gained prominence in the 1940s with the discovery of their auxin-like activity, leading to their widespread use as selective herbicides.[1][2] Research into related structures, including phenoxybenzoic acids, has been driven by the quest for novel compounds with diverse biological activities.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. However, based on its chemical structure, the following properties can be inferred:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₈Cl₂O₃ |

| Molecular Weight | 283.11 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) |

| Acidity (pKa) | The benzoic acid moiety suggests it is a weak to moderately strong acid. |

Synthesis

This compound is primarily synthesized via a nucleophilic aromatic substitution reaction (Ullmann condensation) between a 4-halobenzoic acid derivative and 2,5-dichlorophenol.

General Synthesis Pathway

The synthesis typically involves the coupling of methyl 4-hydroxybenzoate with 2,5-dichlorophenol in the presence of a copper catalyst and a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on standard procedures for Ullmann condensations and ester hydrolysis.

Step 1: Synthesis of Methyl 4-(2,5-dichlorophenoxy)benzoate

-

To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) and 2,5-dichlorophenol (1.1 equivalents) in a suitable high-boiling solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone), add potassium carbonate (2 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-(2,5-dichlorophenoxy)benzoate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 4-(2,5-dichlorophenoxy)benzoate (1 equivalent) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Biological Activity and Potential Applications

Potential Antimicrobial and Antifungal Properties

Research suggests that methyl 4-(2,5-dichlorophenoxy)benzoate may possess antimicrobial and antifungal properties. It is hypothesized that this activity may arise from its ability to interfere with microbial metabolic processes.

Plant Growth Regulatory Effects

The structural similarity to phenoxy herbicides suggests that derivatives of this compound could exhibit plant growth regulatory properties by potentially influencing plant hormonal pathways.

Signaling Pathways

As of the latest available information, there are no specific signaling pathways that have been definitively associated with the biological activity of this compound or its derivatives. Further research is required to elucidate its mechanism of action at the molecular level.

Experimental Protocols for Biological Assays (General)

The following are generalized protocols for preliminary screening of the biological activities of this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Test Compound: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plant Growth Regulation Assay (Seed Germination)

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent and then dilute with distilled water containing a surfactant.

-

Seed Plating: Place a set number of seeds of a model plant (e.g., Arabidopsis thaliana or cress) on filter paper in Petri dishes.

-

Treatment: Moisten the filter paper with the test solutions. A solvent control and a negative control (water) should be included.

-

Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle).

-

Data Collection: After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length.

-

Data Analysis: Compare the measurements of the treated groups to the control groups to determine the effect of the compound on plant growth.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC₅₀, EC₅₀, or pharmacokinetic parameters, for this compound and its derivatives. The generation of such data would be a critical step in evaluating its potential for further development.

Conclusion and Future Directions

This compound is a chemical entity with potential as a building block in the synthesis of biologically active molecules. While its own discovery and history are not well-defined, the preliminary indications of antimicrobial, antifungal, and plant growth regulatory activities for its methyl ester warrant further investigation.

Future research should focus on:

-

Detailed Synthesis and Characterization: Optimization of the synthesis of this compound and its derivatives, along with comprehensive characterization of their physicochemical properties.

-

Biological Screening: A broader screening of these compounds against a diverse panel of microorganisms and plant species to identify and quantify their biological activities.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this will serve as a valuable resource for researchers and stimulate further exploration into the potential of this and related compounds.

References

Spectroscopic and Synthetic Profile of 4-(2,5-Dichlorophenoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(2,5-Dichlorophenoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds to predict its spectroscopic profile. Detailed experimental protocols for synthesis and analysis are also provided to facilitate further research and application in drug development and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the known spectral data of the parent compound, 4-phenoxybenzoic acid, with considerations for the electronic effects of the two chlorine substituents on the phenoxy ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12-13 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this region.[1][2][3][4][5] |

| ~8.1 | Doublet | 2H | Ar-H | Protons ortho to the carboxylic acid group. |

| ~7.5 | Doublet | 1H | Ar-H | Proton on the dichlorophenoxy ring. |

| ~7.3 | Doublet of doublets | 1H | Ar-H | Proton on the dichlorophenoxy ring. |

| ~7.1 | Doublet | 2H | Ar-H | Protons meta to the carboxylic acid group. |

| ~7.0 | Doublet | 1H | Ar-H | Proton on the dichlorophenoxy ring. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~167 | C=O | Carboxylic acid carbonyl carbon.[1][5] |

| ~160 | Ar-C | Aromatic carbon attached to the ether oxygen. |

| ~155 | Ar-C | Aromatic carbon on the dichlorophenoxy ring attached to the ether oxygen. |

| ~132 | Ar-C | Aromatic carbons ortho to the carboxylic acid group. |

| ~131 | Ar-C | Aromatic carbon on the dichlorophenoxy ring. |

| ~129 | Ar-C | Aromatic carbon on the dichlorophenoxy ring. |

| ~125 | Ar-C | Aromatic carbons on the dichlorophenoxy ring bearing chlorine atoms. |

| ~123 | Ar-C | Aromatic carbon on the dichlorophenoxy ring. |

| ~118 | Ar-C | Aromatic carbons meta to the carboxylic acid group. |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption for the carboxylic acid O-H bond.[1][2] |

| 1680-1710 | Strong | C=O stretch | Carbonyl stretching of the carboxylic acid.[1][2] |

| 1580-1600 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| 1240-1260 | Strong | C-O stretch | Asymmetric ether stretch. |

| 1100-1200 | Strong | C-O stretch | Carboxylic acid C-O stretching.[2] |

| 700-850 | Strong | C-Cl stretch | Carbon-chlorine stretching vibrations. |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion Type | Notes |

| 282/284/286 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms. |

| 265/267/269 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 237/239/241 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoic acid moiety. |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Synthesis: Ullmann Condensation

A plausible synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[6][7][8][9][10]

Reaction Scheme:

Materials:

-

2,5-Dichlorophenol

-

4-Iodobenzoic acid

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)

-

A suitable base (e.g., potassium carbonate or cesium carbonate)[9]

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichlorophenol, 4-iodobenzoic acid, copper(I) iodide, the ligand, and the base.

-

Add the solvent and heat the reaction mixture to a temperature between 120-160°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and then a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11] For the carboxylic acid proton, a D₂O exchange experiment can be performed to confirm its identity.[3]

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12]

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

-

Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[13]

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, with the addition of 0.1% formic acid to aid ionization.[14][15]

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in the appropriate mass range.

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound via Ullmann condensation.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. web.mit.edu [web.mit.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. synarchive.com [synarchive.com]

- 7. books.rsc.org [books.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Technical Overview and Methodological Guide

Affiliation: Google Research

Abstract

This technical guide addresses the crystal structure of 4-(2,5-Dichlorophenoxy)benzoic acid, a molecule of interest to researchers in medicinal chemistry and materials science. A comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for this specific compound. Therefore, this document provides a detailed overview of a closely related analogue, 3-Methyl-2-(4-methylphenoxy)benzoic acid, for which crystallographic data is available. Furthermore, this guide outlines a plausible synthetic route for this compound and presents a generalized, in-depth experimental protocol for the determination of small molecule crystal structures using single-crystal X-ray diffraction. This information is intended to serve as a valuable resource for researchers and drug development professionals working with this class of compounds.

Introduction

Phenoxybenzoic acids are a class of organic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The specific substitution patterns on the phenyl rings can significantly influence their molecular conformation, crystal packing, and, consequently, their physicochemical properties. This compound is a member of this family, and an understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new molecules.

Despite a thorough search of crystallographic databases, the crystal structure of this compound has not been publicly reported. In the absence of this specific data, this guide presents the crystallographic information for a structurally related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, to provide insights into the potential structural features of this class of molecules.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be inferred from the synthesis of its methyl ester, which involves the esterification of the parent acid with methanol.[1] The synthesis of related phenoxybenzoic acids is often achieved through an Ullmann condensation reaction.

Reaction Scheme:

A likely synthesis would involve the reaction of 4-halobenzoic acid with 2,5-dichlorophenol in the presence of a copper catalyst and a base.

Crystallographic Analysis of a Structurally Related Compound: 3-Methyl-2-(4-methylphenoxy)benzoic acid

To provide a framework for understanding the potential solid-state structure of this compound, the crystallographic data for 3-Methyl-2-(4-methylphenoxy)benzoic acid (CSD Refcode: 2280192) is presented.[2][3] This molecule shares the core phenoxybenzoic acid scaffold. In the crystal structure of 3-Methyl-2-(4-methylphenoxy)benzoic acid, the molecules form carboxylic acid inversion dimers through pairwise O—H⋯O hydrogen bonds.[2][3] The dihedral angle between the benzoic acid ring and the phenol ring is 86.7(9)°.[2][3]

Table 1: Crystal Data and Structure Refinement for 3-Methyl-2-(4-methylphenoxy)benzoic acid [2][3]

| Parameter | Value |

| Empirical formula | C₁₅H₁₄O₃ |

| Formula weight | 242.26 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.95081(17) Å, α = 90°b = 6.54110(13) Å, β = 98.898(2)°c = 21.4328(4) Å, γ = 90° |

| Volume | 1240.24(4) ų |

| Z | 4 |

| Density (calculated) | 1.297 Mg/m³ |

| Absorption coefficient | 0.743 mm⁻¹ |

| F(000) | 512 |

| Crystal size | 0.20 × 0.15 × 0.10 mm³ |

| Theta range for data collection | 4.14 to 74.52° |

| Index ranges | -11≤h≤11, -8≤k≤8, -26≤l≤26 |

| Reflections collected | 19684 |

| Independent reflections | 2469 [R(int) = 0.0341] |

| Completeness to theta = 67.679° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7532 and 0.6866 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2469 / 0 / 164 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0371, wR₂ = 0.0989 |

| R indices (all data) | R₁ = 0.0384, wR₂ = 0.1003 |

| Extinction coefficient | n/a |

| Largest diff. peak and hole | 0.173 and -0.171 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 3-Methyl-2-(4-methylphenoxy)benzoic acid [2][3]

| Atom 1 | Atom 2 | Length |

| O1 | C1 | 1.305(2) |

| O2 | C1 | 1.229(2) |

| O3 | C2 | 1.378(2) |

| O3 | C9 | 1.389(2) |

| C1 | C7 | 1.486(2) |

Table 3: Selected Bond Angles (°) for 3-Methyl-2-(4-methylphenoxy)benzoic acid [2][3]

| Atom 1 | Atom 2 | Atom 3 | Angle |

| O2 | C1 | O1 | 122.38(14) |

| O2 | C1 | C7 | 121.21(14) |

| O1 | C1 | C7 | 116.41(13) |

| C2 | O3 | C9 | 118.45(11) |

| O3 | C2 | C3 | 122.25(13) |

| O3 | C2 | C7 | 117.71(12) |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound would follow a standardized workflow.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Various solvents and solvent mixtures should be screened to find conditions that yield well-formed, single crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).

Data Collection

A suitable single crystal is mounted on a goniometer, typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) is used for data collection. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections. This process involves indexing the diffraction spots, followed by data reduction and scaling. An absorption correction is typically applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data. In the refinement process, the atomic coordinates, anisotropic displacement parameters, and other relevant parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for determining the crystal structure of a small molecule is depicted below.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides valuable context for researchers in the field. The crystallographic data of the related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, offers insights into the likely molecular conformation and intermolecular interactions. The outlined synthetic and crystallographic protocols provide a clear roadmap for the future determination and analysis of the crystal structure of this compound and other related molecules. Such studies are essential for advancing the understanding of structure-property relationships in this important class of compounds.

References

Navigating the Solubility Landscape of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of 4-(2,5-Dichlorophenoxy)benzoic Acid

Based on the structural features of this compound, a qualitative assessment of its solubility in different solvent classes can be made. The molecule possesses a carboxylic acid group, which can participate in hydrogen bonding, and a dichlorophenoxy benzoic acid backbone, which is largely nonpolar. This dual nature dictates its solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Low | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. The carboxylic acid group offers some potential for hydrogen bonding with water, but this is likely insufficient to overcome the hydrophobicity of the rest of the molecule. |

| Methanol, Ethanol | Moderate to High | The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl groups can form hydrogen bonds with the carboxylic acid moiety, leading to favorable interactions and good solubility. |

| Polar Aprotic Solvents | ||

| Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient nonpolar character to solvate the aromatic rings. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, and it is expected to effectively solvate this compound. |

| Nonpolar Solvents | ||

| Dichloromethane | Moderate | As a relatively nonpolar solvent, dichloromethane is expected to effectively solvate the nonpolar aromatic portions of the molecule. |

| Hexane, Toluene | Low to Moderate | While "like dissolves like" would suggest some solubility in these nonpolar solvents, the presence of the polar carboxylic acid group may limit solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. The following are detailed methodologies for two common and reliable experimental techniques.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-